2-[(Propane-2-sulfonyl)methyl]piperidine
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Overview
Description
2-[(Propane-2-sulfonyl)methyl]piperidine is a chemical compound with the molecular formula C9H19NO2S. It is a derivative of piperidine, a six-membered heterocyclic amine. Piperidine and its derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Propane-2-sulfonyl)methyl]piperidine typically involves the reaction of piperidine with propane-2-sulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of piperidine attacks the sulfonyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include the use of advanced reactors and purification methods such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[(Propane-2-sulfonyl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-[(Propane-2-sulfonyl)methyl]piperidine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Propane-2-sulfonyl)methyl]piperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, widely used in pharmaceuticals and organic synthesis.
2,2,6,6-Tetramethylpiperidine: A sterically hindered base used in various chemical reactions.
N-Formylpiperidine: Used as a solvent and reagent in organic synthesis.
Uniqueness
2-[(Propane-2-sulfonyl)methyl]piperidine is unique due to its sulfonyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H19NO2S |
---|---|
Molecular Weight |
205.32 g/mol |
IUPAC Name |
2-(propan-2-ylsulfonylmethyl)piperidine |
InChI |
InChI=1S/C9H19NO2S/c1-8(2)13(11,12)7-9-5-3-4-6-10-9/h8-10H,3-7H2,1-2H3 |
InChI Key |
FNKQQRUNEUSPET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)CC1CCCCN1 |
Origin of Product |
United States |
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